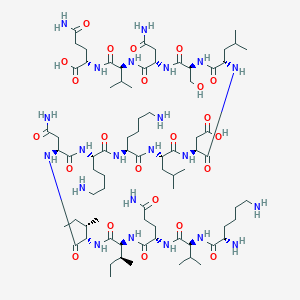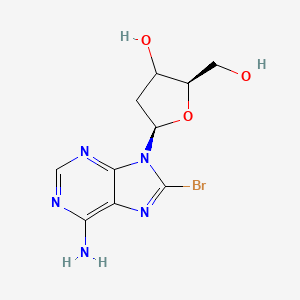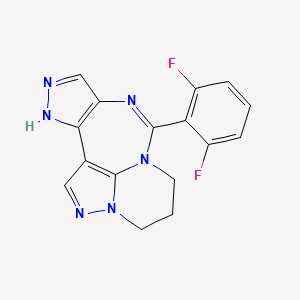
Tetrabutylammoniumbromodiiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammoniumbromodiiodide is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique properties. It is composed of a tetrabutylammonium cation and a bromodiiodide anion. This compound is known for its role as a phase-transfer catalyst and its applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammoniumbromodiiodide can be synthesized through the reaction of tetrabutylammonium bromide with iodine in an appropriate solvent. The reaction typically involves mixing tetrabutylammonium bromide with iodine in a solvent like acetonitrile under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammoniumbromodiiodide undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the bromodiiodide anion acts as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It is commonly involved in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the tetrabutylammonium cation can be replaced by other cations, leading to the formation of new quaternary ammonium compounds.
Scientific Research Applications
Tetrabutylammoniumbromodiiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, enhancing the efficiency and selectivity of these processes.
Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and in processes requiring phase-transfer catalysis.
Mechanism of Action
The mechanism of action of tetrabutylammoniumbromodiiodide involves its role as a phase-transfer catalyst. The tetrabutylammonium cation facilitates the transfer of the bromodiiodide anion between different phases (e.g., aqueous and organic phases), thereby enhancing the reactivity of the anion in various chemical reactions. This mechanism is particularly useful in reactions where the reactants are not soluble in the same phase.
Comparison with Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
Comparison: Tetrabutylammoniumbromodiiodide is unique due to the presence of the bromodiiodide anion, which imparts distinct chemical properties compared to other tetrabutylammonium salts. For instance, while tetrabutylammonium bromide and tetrabutylammonium iodide are commonly used as phase-transfer catalysts, this compound offers enhanced reactivity in oxidation and substitution reactions due to the presence of both bromide and iodide ions.
Properties
Molecular Formula |
C16H36BrI2N |
|---|---|
Molecular Weight |
576.18 g/mol |
InChI |
InChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
HQEJIUVMVREIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)






![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)
